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molecular formula C29H24NO2P B1370738 (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide CAS No. 7743-29-5

(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide

Cat. No. B1370738
M. Wt: 449.5 g/mol
InChI Key: NGMHKLBPMGQBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642592B2

Procedure details

2.50 g (9.33 mmol) of 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione in 25 ml of xylene were degassed with argon, and 2.45 g (9.33 mmol) of triphenylphosphine were added. The mixture was stirred under reflux for 24 h and then filtered at 70° C. The filter cake was washed with a little di-ethyl ether and dried under high vacuum. This gave 3.50 g (70.8% of theory) of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl](triphenyl)phosphonium Bromide

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15].[C:16]1([P:22]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C(C)=CC=CC=1>[Br-:1].[O:15]=[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13](=[O:14])[N:5]1[CH2:4][CH2:3][CH2:2][P+:22]([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
2.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered at 70° C
WASH
Type
WASH
Details
The filter cake was washed with a little di-ethyl ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl](triphenyl)phosphonium Bromide
Type
Smiles
[Br-].O=C1N(C(C2=CC=CC=C12)=O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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